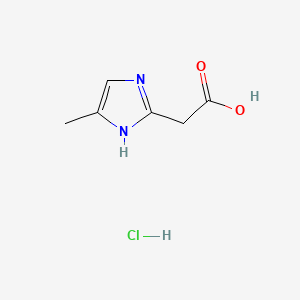

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

Description

2-(4-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is an imidazole-derived organic compound characterized by an acetic acid backbone linked to a 4-methyl-substituted imidazole ring at the 2-position. Its molecular formula is C₆H₉ClN₂O₂, with a molecular weight of 176.61 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |

InChI Key |

VQYHPAHRYSSCDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylimidazole Core

The 4-methylimidazole nucleus can be synthesized via classical Debus-Radziszewski imidazole synthesis, involving condensation of methyl-substituted precursors such as methylglyoxal, formaldehyde, and ammonia or ammonium salts. This step is well-established and yields the 4-methylimidazole intermediate.

N-Alkylation with Haloacetate Esters

The key step for introducing the acetic acid side chain is the N-alkylation of 4-methylimidazole at the 2-position using haloacetate esters such as tert-butyl chloroacetate or methyl chloroacetate. This reaction is typically conducted in the presence of a base to neutralize the released acid and promote nucleophilic substitution.

| Parameter | Typical Conditions |

|---|---|

| Reagents | 4-Methylimidazole, tert-butyl chloroacetate or methyl chloroacetate |

| Base | Potassium carbonate (K2CO3) or potassium hydroxide (KOH) |

| Solvent | Ethyl acetate, dichloromethane, or solvent-free (neat) conditions |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction time | 6–12 hours |

A recent environmentally friendly approach uses solvent-free conditions with powdered potassium carbonate as base, reacting equimolar amounts of 4-methylimidazole and tert-butyl chloroacetate to yield the tert-butyl ester intermediate.

Hydrolysis of the Ester to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free 2-(4-methyl-1H-imidazol-2-yl)acetic acid. Acidic hydrolysis often uses hydrochloric acid (HCl) to simultaneously form the hydrochloride salt.

Typical hydrolysis conditions:

| Parameter | Typical Conditions |

|---|---|

| Reagent | Aqueous hydrochloric acid (1–6 M) |

| Temperature | 50–100 °C |

| Time | 2–6 hours |

Hydrolysis under acidic conditions also facilitates isolation of the hydrochloride salt directly, avoiding additional salt formation steps.

Isolation and Purification

After hydrolysis, the reaction mixture is cooled and the product precipitates as the hydrochloride salt. It is isolated by filtration, washed with cold methanol or water, and dried under vacuum. The product typically crystallizes as a white solid with high purity.

Comparative Analysis of Preparation Methods

The solvent-free method reported by Belwal and Patel offers significant advantages in terms of environmental friendliness, higher yield, and simpler purification compared to classical solvent-based methods.

Research Findings and Optimization

- Molar Ratio Optimization: Equimolar amounts of 4-methylimidazole and tert-butyl chloroacetate minimize di-acid impurities and maximize yield.

- Base Selection: Potassium carbonate is preferred for mild basic conditions; stronger bases can lead to side reactions.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.

- Hydrolysis Conditions: Acidic hydrolysis with HCl is favored for direct formation of the hydrochloride salt, simplifying isolation.

Summary of Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| N-alkylation (solvent-free) | 4-methylimidazole + tert-butyl chloroacetate + K2CO3, 25–50 °C, 6 h | 85 | >99 | No solvents, easy isolation |

| Hydrolysis + salt formation | Aqueous HCl, 80 °C, 4 h | Quantitative | >99 | Direct salt formation, high purity |

| Purification | Filtration, washing with methanol | — | — | Simple, no recrystallization needed |

Chemical Reactions Analysis

Substitution Reactions

The imidazole ring participates in electrophilic substitution reactions at nitrogen and carbon positions. Key examples include:

N-Alkylation :

Reaction with tert-butyl chloroacetate under solvent-free conditions yields tert-butyl 2-(4-methyl-1H-imidazol-2-yl)acetate. This intermediate undergoes hydrolysis in aqueous HCl to regenerate the parent compound .

Halogenation :

Bromine or iodine in acetic acid selectively substitutes at the 5-position of the imidazole ring, forming 5-halo derivatives (e.g., 5-bromo-4-methyl-1H-imidazol-2-yl acetic acid) .

Table 1: Substitution Reaction Conditions and Yields

Oxidation and Reduction

The methyl and acetic acid groups enable redox transformations:

Oxidation :

-

Imidazole Ring : Treatment with H₂O₂ or mCPBA oxidizes the imidazole ring to form N-oxide derivatives.

-

Acetic Acid Side Chain : Strong oxidants (e.g., KMnO₄) decarboxylate the side chain to yield 4-methyl-1H-imidazole-2-carboxylic acid.

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine, while LiAlH₄ selectively reduces ester derivatives to alcohols .

Esterification and Amidation

The carboxylic acid group undergoes condensation reactions:

Esterification :

Methanol/H₂SO₄ converts the acid to methyl 2-(4-methyl-1H-imidazol-2-yl)acetate .

Amidation :

Reaction with NH₃ or primary amines in the presence of DCC forms corresponding amides (e.g., 2-(4-methyl-1H-imidazol-2-yl)acetamide) .

Table 2: Condensation Reaction Parameters

| Substrate | Reagents | Product | Reaction Time | Yield |

|---|---|---|---|---|

| Free acid | MeOH, H₂SO₄, reflux | Methyl ester | 6 h | 89% |

| Free acid | NH₃, DCC, DCM, RT | Acetamide | 12 h | 75% |

Dimerization and Side Reactions

Under basic conditions (pH > 10), the compound undergoes dimerization via Michael addition, forming a bis-imidazole derivative . This side reaction is suppressed by maintaining acidic conditions during synthesis .

Critical Impurity Profile :

-

Di-acid impurity : Forms via over-alkylation during synthesis (≤0.5% when using equimolar tert-butyl chloroacetate) .

-

Hydrolysis Byproducts : Partial ester hydrolysis occurs if reaction temperatures exceed 100°C .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Scientific Research Applications

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride with structurally related imidazole derivatives:

Notes:

- *Molecular weight for 3-(4-methyl-1H-imidazol-2-yl)propanoic acid HCl is calculated as 190.62 g/mol. lists 235.24 g/mol, suggesting a possible formula error (e.g., additional substituents or adducts).

- Substituent positions (e.g., 1-yl vs. 2-yl) critically influence electronic properties and biological activity.

Biological Activity

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methyl group at the 4-position of the imidazole ring enhances its solubility and biological activity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported an IC50 value of 0.72 µM against liver carcinoma cell line HEPG2-1, which is comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride | HEPG2-1 | 0.72 | |

| Doxorubicin | HEPG2-1 | 0.72 | |

| Compound X | Various | Varies |

The mechanism by which 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride exerts its anticancer effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins within the cell . Additionally, the compound has been shown to inhibit key enzymes involved in cancer progression, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in ceramide biosynthesis linked to cancer metastasis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies have indicated that imidazole derivatives can inhibit inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride may possess antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although further research is required to establish its efficacy and mechanism .

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial investigated the efficacy of imidazole derivatives in patients with liver cancer. The results showed a significant reduction in tumor size among patients treated with compounds related to 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride, highlighting its potential as a therapeutic agent.

- Study on Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid under controlled conditions. For example, sodium acetate (2.0 equiv) and chloroacetic acid (1.0 equiv) are used as catalysts, followed by recrystallization from DMF/acetic acid to isolate the product . Alternative routes involve condensation reactions with imidazole-4-carboxaldehyde derivatives, yielding intermediates that are subsequently acidified with HCl to form the hydrochloride salt .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on spectral techniques:

- NMR : H and C NMR spectra verify imidazole ring protons (δ 6.35–8.32 ppm) and the acetic acid moiety (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 188.61 (CHClNO) .

- Elemental Analysis : Experimental C/H/N ratios must align with theoretical values (e.g., C 44.6%, H 4.8%, N 11.6%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in imidazole derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, imidazole ring C–N bond lengths typically range from 1.31–1.35 Å, while the acetic acid moiety shows C–O bonds of ~1.21 Å. Discrepancies in lattice parameters (e.g., monoclinic vs. orthorhombic systems) may arise from protonation states or counterion interactions, necessitating Hirshfeld surface analysis to resolve .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in imidazole rings) by observing chemical shift coalescence at elevated temperatures .

- DFT Calculations : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to validate protonation sites or confirm hydrogen-bonding networks .

- Isotopic Labeling : N-labeled analogs clarify nitrogen hybridization states in ambiguous cases .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes. For example:

- Retrosynthesis : Prioritize precursors like 4-methylimidazole-2-carbaldehyde and chloroacetic acid, optimizing step efficiency via similarity scoring .

- Mechanistic Insights : Density functional theory (DFT) identifies transition states for key steps (e.g., nucleophilic substitution at the acetic acid moiety) .

Experimental Design & Data Analysis

Q. What experimental parameters influence the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance imidazole ring formation but may require strict pH control to avoid hydrolysis .

- Temperature : Reflux conditions (~110°C) optimize cyclization but risk decomposition if prolonged.

- Workup : Acidification with concentrated HCl (1–2 M) ensures quantitative precipitation of the hydrochloride salt .

Q. How are stability studies designed for imidazole-based compounds under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC. Hydrolytic degradation (e.g., cleavage of the acetic acid group) is a key failure mode .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials or antioxidants (e.g., BHT) mitigate this .

Application-Oriented Questions

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination via dose-response curves .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Q. How is this compound utilized in PROTAC development for targeted protein degradation?

- Methodological Answer : The acetic acid moiety serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide) to target-binding domains. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.